molecular formula C11H14BrN B2400488 1-(4-Bromophenyl)cyclopentanamine CAS No. 1094341-13-5

1-(4-Bromophenyl)cyclopentanamine

Cat. No.: B2400488
CAS No.: 1094341-13-5
M. Wt: 240.144
InChI Key: KANRSDUCSFJYII-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol It is characterized by a cyclopentane ring substituted with a 4-bromophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopentanamine can be synthesized through several methods. One common approach involves the bromination of phenylcyclopentane followed by amination. The bromination step typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the para position of the phenyl ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)cyclopentanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

1-(4-Bromophenyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclopentanamine involves its interaction with various molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other proteins, potentially affecting biological pathways and processes. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)cyclopentanamine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)cyclopentanamine: Contains a fluorine atom in place of bromine.

    1-(4-Iodophenyl)cyclopentanamine: Features an iodine atom instead of bromine.

Uniqueness: 1-(4-Bromophenyl)cyclopentanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.

Properties

IUPAC Name

1-(4-bromophenyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANRSDUCSFJYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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